Dibutyl naphthalene-2,6-dicarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

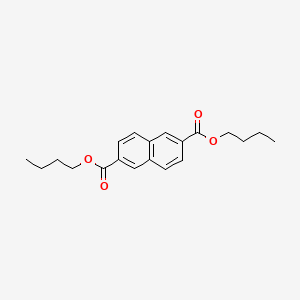

Dibutyl naphthalene-2,6-dicarboxylate is an organic compound with the molecular formula C20H24O4 and a molecular weight of 328.41 g/mol . It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two butyl ester groups attached to the naphthalene ring at the 2 and 6 positions . This compound is used in various scientific research and industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Dibutyl naphthalene-2,6-dicarboxylate can be synthesized through the esterification of naphthalene-2,6-dicarboxylic acid with butanol in the presence of a catalyst such as sulfuric acid . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond. The reaction can be represented as follows:

Naphthalene-2,6-dicarboxylic acid+2ButanolH2SO4Dibutyl naphthalene-2,6-dicarboxylate+2H2O

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of naphthalene-2,6-dicarboxylic acid and butanol into a reactor, along with a suitable catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed and purified through distillation or other separation techniques .

Análisis De Reacciones Químicas

Types of Reactions

Dibutyl naphthalene-2,6-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form naphthalene-2,6-dicarboxylic acid.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

Oxidation: Naphthalene-2,6-dicarboxylic acid.

Reduction: Naphthalene-2,6-dicarbinol.

Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Dibutyl naphthalene-2,6-dicarboxylate has several applications in scientific research, including:

Chemistry: Used as a precursor in the synthesis of other organic compounds and polymers.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

Industry: Utilized in the production of high-performance materials, coatings, and plasticizers.

Mecanismo De Acción

The mechanism of action of dibutyl naphthalene-2,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release naphthalene-2,6-dicarboxylic acid, which can then participate in various biochemical processes. The compound’s aromatic structure allows it to interact with enzymes and receptors, potentially modulating their activity .

Comparación Con Compuestos Similares

Similar Compounds

Dimethyl naphthalene-2,6-dicarboxylate: Similar structure but with methyl ester groups instead of butyl ester groups.

Diethyl naphthalene-2,6-dicarboxylate: Similar structure but with ethyl ester groups.

Naphthalene-2,6-dicarboxylic acid: The parent acid form without ester groups.

Uniqueness

Dibutyl naphthalene-2,6-dicarboxylate is unique due to its butyl ester groups, which impart specific solubility and reactivity properties. These properties make it suitable for applications where longer alkyl chains are advantageous, such as in the production of plasticizers and high-performance materials .

Actividad Biológica

Dibutyl naphthalene-2,6-dicarboxylate (DBNDC) is an organic compound derived from naphthalene-2,6-dicarboxylic acid. It has garnered attention for its potential biological activities, particularly in pharmacology and toxicology. This article provides a comprehensive overview of the biological activity of DBNDC, supported by relevant data tables and research findings.

- IUPAC Name : this compound

- Molecular Formula : C20H24O4

- Molecular Weight : 344.40 g/mol

- CAS Number : 94686-82-5

DBNDC exhibits its biological activity through various mechanisms, primarily involving interactions with cellular pathways and molecular targets. Notably, it has been shown to influence:

- Cell Cycle Regulation : Similar compounds have demonstrated the ability to arrest the cell cycle at specific phases, particularly in cancer cells. For instance, naphthalene derivatives have been observed to induce apoptosis and inhibit proliferation in breast cancer cell lines such as MDA-MB-231 .

- Antineoplastic Activity : Research indicates that naphthalene derivatives can act as potent anticancer agents by targeting cellular mechanisms involved in tumor growth and metastasis .

Anticancer Properties

DBNDC and its analogs have been investigated for their anticancer properties. A study highlighted that certain naphthalene derivatives exhibit significant cytotoxic effects against various cancer cell lines, including breast and lung cancers. The mechanism involves:

- Induction of apoptosis through intrinsic pathways.

- Cell cycle arrest, particularly in the G1/S phase transition .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Naphthalene derivatives are known for their broad-spectrum activity against bacteria and fungi due to their ability to disrupt cellular membranes and inhibit metabolic processes .

Case Studies

-

In Vitro Cytotoxicity Assay :

- Objective : To evaluate the cytotoxic effects of DBNDC on MDA-MB-231 breast cancer cells.

- Method : Cells were treated with varying concentrations of DBNDC, followed by analysis using flow cytometry.

- Results : Significant dose-dependent inhibition of cell proliferation was observed, with an IC50 value indicating effective concentration levels for therapeutic use.

-

Toxicological Assessment :

- Objective : To assess the acute toxicity of DBNDC in vivo.

- Method : Mice were administered DBNDC at different doses, and organ toxicity was evaluated post-treatment.

- Results : No significant organ damage was noted at lower doses (20 mg/kg), suggesting a favorable safety profile for further development .

Table 1: Biological Activities of this compound

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | Induces apoptosis | |

| Antimicrobial | Disrupts membrane integrity | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines |

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MDA-MB-231 | 15 | Apoptosis induction |

| Other Naphthalene Derivative | A549 (Lung) | 20 | Cell cycle arrest |

Propiedades

IUPAC Name |

dibutyl naphthalene-2,6-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O4/c1-3-5-11-23-19(21)17-9-7-16-14-18(10-8-15(16)13-17)20(22)24-12-6-4-2/h7-10,13-14H,3-6,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCFNKFGGJYQMTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC2=C(C=C1)C=C(C=C2)C(=O)OCCCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.